molecular formula C16H18ClNO2 B5209163 1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol

1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol

Cat. No. B5209163
M. Wt: 291.77 g/mol
InChI Key: WSXJQFNSAGSEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol is a chemical compound that belongs to the class of synthetic opioids. It is also known as U-47700, Pink, or U4. This compound was first synthesized in the 1970s by a team of researchers at Upjohn, a pharmaceutical company. It was initially developed as a potential analgesic but was never marketed due to its high potency and potential for abuse. In recent years, U-47700 has gained popularity as a recreational drug and has been associated with several deaths.

Mechanism of Action

U-47700 acts as a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates a signaling pathway that leads to the inhibition of neurotransmitter release and the reduction of pain perception. U-47700 has a high affinity for the μ-opioid receptor, which contributes to its potency and potential for abuse.
Biochemical and Physiological Effects:
U-47700 produces a range of biochemical and physiological effects in the body. It can cause respiratory depression, sedation, and euphoria, which are common effects of opioids. It can also cause nausea, vomiting, and constipation. U-47700 has been associated with several deaths due to its high potency and potential for overdose.

Advantages and Limitations for Lab Experiments

U-47700 has several advantages for use in laboratory experiments. It is a highly potent and selective μ-opioid receptor agonist, which makes it useful for studying the pharmacology of opioids. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, U-47700 has several limitations for use in laboratory experiments. It has a high potential for abuse and can be dangerous if mishandled. It can also produce a range of side effects that may interfere with experimental outcomes.

Future Directions

There are several future directions for research on U-47700. One area of interest is its potential as a therapeutic agent for the treatment of pain. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a tool for studying the molecular mechanisms of opioid receptors. U-47700 could be used to elucidate the structure-activity relationships of opioids and to develop new drugs with improved pharmacological properties. Finally, further research is needed to understand the risks associated with U-47700 use and to develop strategies for harm reduction.

Synthesis Methods

The synthesis of U-47700 involves several steps, starting with the reaction of 3-chlorobenzaldehyde with 2-furfurylamine to form 5-(3-chlorophenyl)-2-furylamine. This intermediate is then reacted with paraformaldehyde and piperidine to form 1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol. The final product is purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

U-47700 has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have potent analgesic effects in animal models and may be useful in the treatment of severe pain. U-47700 has also been studied for its potential as an antidepressant and anxiolytic.

properties

IUPAC Name

1-[[5-(3-chlorophenyl)furan-2-yl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c17-13-4-1-3-12(9-13)16-7-6-15(20-16)11-18-8-2-5-14(19)10-18/h1,3-4,6-7,9,14,19H,2,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXJQFNSAGSEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(O2)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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